Capillanol

Description

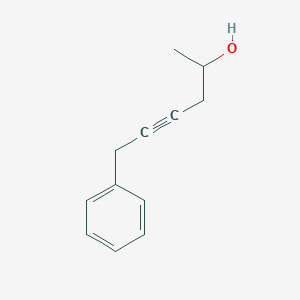

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-4-yn-2-ol |

InChI |

InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9,11,13H,7,10H2,1H3 |

InChI Key |

WWNYBNQWIHBNIE-UHFFFAOYSA-N |

SMILES |

CC(CC#CCC1=CC=CC=C1)O |

Canonical SMILES |

CC(CC#CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Capillanol

This compound, a C12 polyacetylene with a phenylhexen-diyne structure, is found in several plant species, with Artemisia capillaris being a primary source. sci-hub.ru

Primary Isolation from Artemisia capillaris

Artemisia capillaris Thunb., a perennial plant known for producing acetylenic compounds as secondary metabolites, is a significant source of this compound. jst.go.jpndl.go.jp Early reports on the essential oil of A. capillaris identified this compound as one of the related derivatives present. mdpi.com Studies dating back to the 1970s specifically reported the isolation of this compound as a new acetylenic alcohol from Artemisia capillaris. jst.go.jpresearchgate.netresearchgate.net Research on the whole plant of A. capillaris has consistently shown the presence of acetylenic compounds including this compound. jst.go.jpndl.go.jp

Presence in Other Artemisia Species and Related Genera

While Artemisia capillaris is a key source, other Artemisia species and related genera within the Asteraceae family are also known to contain polyacetylenes, including derivatives structurally related to this compound. Polyacetylenes are widely distributed in the Asteraceae, Apiaceae, and Araliaceae families. mdpi.comresearchgate.net Although this compound itself is most prominently associated with A. capillaris, the presence of similar acetylenic compounds in other Artemisia species suggests potential for its occurrence, or closely related analogs, elsewhere within the genus. For instance, related derivatives like capillin (B1212586) and capillarin (B1229145) have been found in species such as A. dracunculus. mdpi.com Phytochemical studies across the Artemisia genus reveal a diverse profile of compounds including acetylenes. scirp.org

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of natural compounds like this compound from complex plant matrices require sophisticated techniques to separate the target compound from other plant constituents. These methods typically involve initial extraction followed by various chromatographic separation strategies. iipseries.orgnih.gov

Chromatographic Separation Strategies (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods for separating and analyzing compounds from plant extracts. iipseries.orgnih.govchromatographytoday.com HPLC is effective for separating a wide range of phytoconstituents based on their polarity and interaction with stationary and mobile phases. iipseries.orgnih.govchromatographytoday.com GC is particularly useful for volatile and semi-volatile compounds, often used in the analysis of essential oils where this compound may be present. iipseries.orgchromatographytoday.com The isolation of acetylenic compounds, including capillin (a related compound often found with this compound), from Artemisia capillaris has been achieved through successive silica-gel column chromatography and HPLC. jst.go.jp GC/MS analysis of A. capillaris has also detected this compound among other related derivatives. mdpi.comresearchgate.net Preparative chromatography methods, such as preparative HPLC, are crucial for obtaining larger quantities of pure compounds after initial extraction. iipseries.org

Solvent Extraction and Fractionation Protocols

The initial step in isolating this compound involves extracting compounds from the plant material using suitable solvents. Various extraction procedures are employed for medicinal plants, including maceration, percolation, and Soxhlet extraction, utilizing solvents of varying polarities such as water, alcohols, acetone, dichloromethane, and hexane. nih.gov Following extraction, fractionation is often performed to separate the crude extract into portions containing compounds with similar properties. nih.gov This process typically involves using a series of solvents with increasing polarity to partition the compounds. nih.gov The specific solvent extraction and fractionation protocols for this compound would be tailored to its chemical properties to maximize yield and purity before applying chromatographic techniques. For example, lipophilic extracts from Artemisia species have been subjected to isolation procedures. mdpi.com

Biosynthetic Pathways and Regulation

Precursor Derivation of Capillanol and Polyacetylenes

The primary building blocks for polyacetylene biosynthesis are saturated fatty acids, which are synthesized through the fatty acid synthase (FAS) complex. researchgate.net These saturated fatty acids undergo subsequent modifications to introduce double and triple bonds. researchgate.net

Origin from Fatty Acids (e.g., C18-triyne Fatty Acids)

Polyacetylenes are primarily derived from fatty acid precursors such as crepenynic acid and stearolic acid. researchgate.net In the Asteraceae family, the biosynthesis often begins with C18-crepenynic acid, which serves as the initial monoacetylenic precursor. mdpi.com This C18-triyne fatty acid undergoes further desaturation steps. mdpi.com

Desaturation and Oxidation Processes in Polyacetylene Biogenesis

A crucial step in polyacetylene biosynthesis is the formation of triple bonds. This is primarily achieved through desaturation of existing double bonds, often via oxidative dehydrogenation. researchgate.netnih.govresearchgate.net Another proposed mechanism is decarboxylative enol elimination. researchgate.netnih.gov Enzymes known as fatty acid desaturases (FADs), particularly divergent forms of FAD2, play a key role in introducing double and triple bonds into fatty acid chains. mdpi.comoup.comnih.gov For instance, Δ12-fatty acid acetylenase, a type of FAD2, catalyzes the conversion of a double bond to a triple bond, transforming linoleic acid into crepenynic acid. mdpi.comnih.gov Following the introduction of unsaturation, structural diversification occurs through processes such as oxidative chain-shortening and cyclization. mdpi.com

Key Intermediates in this compound Biosynthesis (e.g., C14-triyne-diene-alcohols)

Chain-shortening of the C18-triyne fatty acid precursors, involving processes like β- and α-oxidation, leads to the formation of intermediates with shorter carbon chains, such as C14 and C13 compounds. mdpi.com Important key intermediates in the biosynthetic pathway leading to various polyacetylenes, including those related to this compound, are C14-triyne-diene-alcohols. mdpi.com These intermediates can then be further modified to produce diverse polyacetylene structures. mdpi.com

Enzymatic Systems Catalyzing Biosynthetic Transformations

The biosynthesis of polyacetylenes is catalyzed by a suite of enzymes. Fatty acid desaturases, including acetylenases, are central to introducing the characteristic triple bonds. mdpi.comoup.comnih.gov These enzymes are often members of the FAD2 gene family, which exhibits significant functional diversity, catalyzing not only desaturation but also hydroxylation, epoxidation, and the formation of conjugated double and triple bonds. oup.com While the specific enzymes involved in every step of this compound biosynthesis are not exhaustively detailed in the search results, the general enzymatic machinery for polyacetylene formation from fatty acids involves desaturases and enzymes responsible for chain shortening and further structural modifications like cyclization and hydroxylation. mdpi.comresearchgate.netnih.gov

Divergent Biosynthetic Routes Leading to Polyacetylene Structural Types

Polyacetylene biosynthesis involves divergent pathways that lead to various structural types observed in nature. mdpi.comnih.gov These divergences often occur at intermediate stages, leading to distinct classes of polyacetylenes. mdpi.com In the genus Artemisia, for example, polyacetylenes can be grouped into structural types including dehydrofalcarinol (B1252726), capillen-isocoumarin, spiroketal enol ether, and linear triyne derivatives. mdpi.com

Capillen-Isocoumarin Type Biosynthesis

The Capillen-Isocoumarin type polyacetylenes, which include this compound, are derived from a linear C13-triyne-enoic precursor. mdpi.com Feeding experiments have indicated this precursor's role in the biosynthesis of aromatic acetylenes found in Artemisia and the tribe Anthemideae. mdpi.com The proposed biosynthetic steps for the formation of Capillen-Isocoumarin type compounds involve β-oxidation of the precursor, followed by a Michael addition reaction leading to a cyclized ketoester. mdpi.com This intermediate is then converted into an aromatic structure, which serves as the precursor for both phenyl-diynes and isocoumarins like capillarin (B1229145). mdpi.com this compound (also referred to as this compound (80) in one source) is listed among the related derivatives detected in A. capillaris, alongside capillon, neocapillen, and o-methoxycapillen, suggesting its formation within this divergent Capillen-Isocoumarin pathway. mdpi.comresearchgate.net

Linkages to Other Polyacetylene Classes (e.g., Spiroketal Enol Ethers)

Polyacetylenes found in the Artemisia genus are broadly classified into several structural types, reflecting divergences in their biosynthetic pathways from common precursors. These types include derivatives of dehydrofalcarinol, the capillen-isocoumarin type, spiroketal enol ethers, and linear triynes nih.govresearchgate.net. This compound is categorized within the capillen-isocoumarin structural type nih.govlipidmaps.orgfishersci.ca.

The biosynthesis of these diverse polyacetylene structures in Artemisia species is believed to originate from C18-crepenynic acid, a fatty acid containing a triple bond nih.govresearchgate.net. Further desaturation steps, catalyzed by desaturase and acetylenase enzymes, introduce additional triple bonds nih.govresearchgate.net. Chain shortening of these C18-triyne fatty acids through processes like β-oxidation and α-oxidation leads to the formation of shorter intermediates, such as C14 and C13 compounds nih.gov. It is from these intermediates that the distinct structural types, including the capillen-isocoumarin type (to which this compound belongs) and the spiroketal enol ethers, are formed through subsequent cyclization and modification reactions nih.govresearchgate.net.

While this compound and spiroketal enol ethers represent distinct structural classes with differing end products, their biosynthetic pathways are linked by their shared origin from fatty acid metabolism and common early intermediates derived from crepenynic acid nih.govresearchgate.net. The divergence into these different structural types occurs at later stages of the pathway through specific enzymatic transformations. For instance, spiroketal enol ethers are biogenetically derived from a linear triyne-ene-alcohol precursor via a ketoalcohol intermediate researchgate.net. Although a direct interconversion pathway between pre-formed this compound and spiroketal enol ethers is not explicitly detailed in the literature, their co-occurrence in various Artemisia species and their derivation from common fatty acid precursors highlight a significant biogenetic relationship within the broader family of Artemisia polyacetylenes nih.govresearchgate.netfishersci.ca.

Molecular Genetic Aspects of Biosynthetic Pathway Regulation

The molecular genetic aspects specifically governing the biosynthesis of this compound are not extensively detailed in the currently available research. However, the biosynthesis of polyacetylenes in plants, being a part of secondary metabolism, is generally subject to genetic regulation.

The enzymatic steps involved in polyacetylene biosynthesis, such as desaturation and chain shortening, are catalyzed by specific proteins encoded by genes nih.govresearchgate.net. The expression of these genes is controlled by complex regulatory networks within the plant cell. These networks often involve transcription factors, which bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby influencing their transcription rates fishersci.ptuni.lunih.gov.

Studies on the genetic regulation of other plant secondary metabolic pathways provide a general framework for understanding how this compound biosynthesis might be controlled. For example, research on sesquiterpene biosynthesis in Aquilaria sinensis has shown that mechanical wounding can induce changes in the expression of genes encoding biosynthetic enzymes and transcription factors, leading to the accumulation of secondary metabolites wikipedia.org. This suggests that environmental factors and developmental cues can trigger or modulate the expression of genes involved in secondary metabolism.

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Capillanol

While a definitive, published total synthesis specifically for this compound is not prominently documented, its structure lends itself to established synthetic strategies for polyacetylenic natural products. A logical retrosynthetic analysis would disconnect the molecule at the key diyne linkage. The synthesis would likely employ a convergent approach, building the phenyl and the alkyl portions of the molecule separately before coupling them.

A plausible synthetic route would involve the following key steps:

Preparation of the Phenyl Precursor: Starting from a suitably protected hydroxy-substituted iodobenzene, a Sonogashira coupling with a protected acetylene (B1199291), such as (trimethylsilyl)acetylene, would install the first alkyne. organic-chemistry.orggold-chemistry.org Subsequent deprotection would yield the terminal phenylacetylene (B144264).

Preparation of the Alkynyl Halide Partner: The second fragment, a 1-haloalkyne, would be prepared from an appropriate alkyl precursor.

Key Coupling Reaction: The core of the synthesis would be the formation of the conjugated diyne system. The Cadiot-Chodkiewicz coupling is an ideal reaction for this transformation, involving the copper-catalyzed reaction of the terminal phenylacetylene with a 1-haloalkyne. alfa-chemistry.comrsc.orgwikipedia.org This method is renowned for its efficiency in creating unsymmetrical diynes, which is a key feature of the this compound structure. rsc.org

Final Modifications: Deprotection of the hydroxyl group would complete the synthesis of this compound.

This proposed pathway leverages well-established and high-yielding reactions, making it a highly feasible approach for accessing this compound in a laboratory setting.

Rational Design and Synthesis of this compound Analogs

The development of this compound analogs is driven by the need to explore structure-activity relationships. This involves the synthesis of molecules with modified chain lengths, different aromatic substitutions, or alternative functional groups.

The construction of the polyacetylene backbone is central to the synthesis of this compound and its analogs. Several powerful methodologies are available:

Cross-Coupling Reactions: These are the most common methods for the controlled synthesis of diynes and polyynes.

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne using a copper(I) salt catalyst and a base, and is highly effective for generating unsymmetrical 1,3-diynes. wikipedia.orgjk-sci.com The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination. wikipedia.org

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. gold-chemistry.orgwikipedia.org It is exceptionally versatile and tolerant of many functional groups, making it a cornerstone of modern organic synthesis. gold-chemistry.orglibretexts.org Copper-free variations have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org

Transition Metal-Catalyzed Polymerization: For creating longer polyacetylene chains, rhodium-catalyzed polymerization of monosubstituted acetylenes is a prominent method. mdpi.com These systems can operate as living polymerizations, allowing for precise control over the polymer's molecular weight and the introduction of specific end-groups by using terminating reagents like isocyanates. oup.com

| Coupling Reaction | Reactants | Catalyst System | Product |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt (e.g., CuBr), Amine Base | Unsymmetrical 1,3-Diyne |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt, Amine Base | Aryl/Vinyl-substituted Alkyne |

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) or Cu(II) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-Diyne |

The synthesis of phenyl-diyne systems, the core of this compound, is efficiently achieved via the Sonogashira or Cadiot-Chodkiewicz couplings as described above.

Isocoumarins are another class of compounds structurally related to certain polyacetylene metabolites. Their synthesis often involves the cyclization of precursors containing both an aromatic ring and an alkyne functionality. Key strategies include:

Palladium-Catalyzed Cyclization: 2-Halobenzoic acids can react with terminal alkynes in the presence of a palladium catalyst to form 3-substituted isocoumarins. organic-chemistry.org

Electrophilic Cyclization: Methyl o-(buta-1,3-diynyl)benzoates can undergo electrophilic cyclization to yield 3-ethynyl-4-iodoisocoumarins, which can be further functionalized via Sonogashira coupling to create complex enediyne systems fused to the isocoumarin (B1212949) core. researchgate.net

Copper-Catalyzed Domino Reactions: A highly efficient synthesis of 3-substituted isocoumarins can be achieved from o-halobenzoic acids and 1,3-diketones through a copper(I)-catalyzed domino process. organic-chemistry.org

Synthetic Methodologies for Polyacetylenic Structures

Semi-synthetic Modifications of Naturally Occurring Precursors

Semi-synthesis offers a powerful bridge between natural product isolation and total synthesis, allowing for the creation of novel derivatives from abundant natural precursors. numberanalytics.com The biosynthesis of most polyacetylenes originates from fatty acids, with key precursors like oleic acid being converted into crepenynic acid. nih.govnih.gov

Hypothetical semi-synthetic routes to this compound analogs could start from isolated, structurally similar polyacetylenes. For example, a natural polyacetylene could be subjected to:

Oxidation/Reduction: Selective oxidation of a hydroxyl group to a ketone or reduction of a ketone to a secondary alcohol.

Acylation/Alkylation: Esterification or etherification of hydroxyl groups to modify solubility and biological properties. mdpi.com

Chain Modification: Oxidative cleavage of a double or triple bond to create shorter-chain analogs, or coupling reactions to extend the carbon chain.

These modifications allow chemists to generate a library of related compounds for biological screening without undertaking a full total synthesis for each analog. nih.gov

Exploration of New Chemical Transformations for Structural Diversity

The drive for novel molecular architectures continually pushes the boundaries of chemical synthesis. For polyacetylenes, this includes:

Mechanochemistry: A mechanochemical "unzipping" strategy has been used to synthesize fluorinated polyacetylene from a precursor polymer by applying force, creating a material that was inaccessible through traditional methods. springernature.com

Novel Catalytic Systems: The development of new catalysts, such as nickel-based systems for Sonogashira-type couplings or gold catalysts for cyclization cascades, opens up new reaction pathways. wikipedia.orgacs.org The use of supported copper catalysts that can be recycled enhances the sustainability of reactions like the Cadiot-Chodkiewicz coupling. jk-sci.com

Living Polymerization Techniques: Advanced rhodium-catalyzed living polymerization allows for the synthesis of well-defined polyacetylenes. By choosing specific terminating agents, a wide variety of functional groups can be precisely installed at the chain ends, leading to significant structural diversity. oup.com

These innovative approaches not only provide access to new this compound analogs but also expand the toolbox available for the synthesis of all polyacetylenic compounds.

Molecular Biological Activities and Mechanistic Elucidation

Antifungal Properties of Capillanol and Derivatives

Research indicates that this compound and related compounds possess antifungal activities, demonstrating efficacy against a range of fungal organisms, including phytopathogenic fungi.

Efficacy Against Phytopathogenic and Other Fungi

Studies on plant-derived compounds, including those structurally related to polyacetylenes found in Artemisia species, have shown antifungal effects against various fungi. For instance, essential oils from Ferulago capillaris, which contain components like limonene (B3431351) and α-pinene, have demonstrated broad fungicidal activity against clinically relevant yeasts and moulds, including Candida, Cryptococcus, Aspergillus, and dermatophyte species. nih.gov While this study focuses on other components, it highlights the antifungal potential within plants from the same family (Apiaceae) as some sources of polyacetylenes.

Other research on different natural compounds and synthetic derivatives has shown efficacy against a variety of phytopathogenic fungi. For example, novel synthetic polymers and triazone derivatives have exhibited significant antifungal activity against species such as Fusarium oxysporum, Alternaria, Rhizoctonia, Colletotrichum, and Sclerotinia genera. mdpi.comfrontiersin.orgmdpi.com Camphor derivatives have also shown good antifungal activity against Trametes versicolor and more modest activity against other phytopathogenic fungi like Phytophthora nicotianae, Fusarium verticillioides, Colletotrichum gloeosporioides, Sphaeropsis sapinea, and Fusarium oxysporum. mdpi.com

While direct detailed efficacy data specifically for this compound against a broad spectrum of phytopathogenic fungi in readily available sources adhering to the strict exclusions is limited, the presence of antifungal activity in related plant extracts and similar compound classes suggests a basis for its reported effects.

Cellular and Molecular Mechanisms of Antifungal Action

The mechanisms by which antifungal compounds exert their effects often involve disrupting essential cellular processes in fungi. For this compound and similar molecules, proposed mechanisms include the disruption of membrane integrity and potential interaction with fungal enzyme targets.

Membrane Integrity Disruption

Many antifungal agents target the fungal cell membrane, a critical structure for fungal survival. Compounds can disrupt membrane integrity through various mechanisms, such as binding to membrane components like ergosterol (B1671047), the primary sterol in fungal cell membranes, or by interfering with membrane biosynthesis. nih.govresearchgate.netmdpi.com This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. researchgate.netnih.govmdpi.com

Studies on other antifungal compounds have demonstrated membrane disruption as a key mechanism. For example, isobavachalcone (B1672217) disrupts the cell membrane integrity of Candida albicans. frontiersin.org Similarly, polyhexamethylene biguanide (B1667054) (PHMB) is thought to act via microbial membrane permeabilization by interacting with phospholipids. nih.gov Linalool, another plant-derived compound, is also suggested to affect the cell wall and plasma membrane integrity of C. albicans. bjournal.org While specific detailed studies on this compound's direct interaction with fungal membranes within the allowed sources are not extensively detailed, the general understanding of polyacetylene activity and the mechanisms of other antifungal compounds point to membrane disruption as a plausible mode of action.

Interaction with Fungal Enzyme Targets

Fungal enzymes are essential for various metabolic processes, cell wall synthesis, and virulence. Targeting these enzymes can be an effective antifungal strategy. nih.govnih.gov Antifungal compounds can inhibit enzyme activity, thereby disrupting critical pathways necessary for fungal growth and survival.

Research on different antifungal agents highlights the importance of enzyme targets. For instance, azole antifungals inhibit enzymes involved in ergosterol biosynthesis. nih.gov Echinocandins target β-1,3-glucan synthase, an enzyme crucial for fungal cell wall synthesis. researchgate.net Some compounds are thought to interact with enzymes like lanosterol (B1674476) 14α-demethylase and Δ14-sterol reductase, which are involved in ergosterol biosynthesis. bjournal.org Flavonoids have been shown to interfere with fungal enzyme activity, including those involved in ergosterol biosynthesis and potentially DNA gyrase. intec.edu.do

While specific enzymatic targets of this compound are not detailed in the provided search results, the general principle of antifungal compounds interacting with fungal enzymes suggests this as a potential area for mechanistic study of this compound's action.

Insecticidal and Antifeeding Activities

This compound has also been investigated for its effects on insects, exhibiting both insecticidal and antifeeding properties.

Efficacy Against Insect Pests in Research Models

Studies have explored the insecticidal activity of compounds isolated from Artemisia capillaris. Capillin (B1212586), a related polyacetylene from A. capillaris, has shown insecticidal activity against the cigarette beetle (Lasioderma serricorne) in research models, with reported LC50 and LC99 values. jst.go.jp This suggests that polyacetylenes from this plant genus can have toxic effects on insects.

Antifeeding activity is another important mode of action against insect pests, where a compound deters insects from feeding on treated plants or materials. mdpi.com Plant-derived compounds, including polyacetylenes, have been studied for their antifeeding effects. Research on Artemisia capillaris has identified insect antifeeding phenylacetylenes in its growing buds. jst.go.jp This indicates that compounds structurally related to this compound found in the same plant source possess properties that deter insect feeding.

Studies using various insect pest models, such as Mythimna separata, Plutella xylostella, Rhopalosiphum padi, and Aphis craccivora, have evaluated the efficacy of different natural and synthetic compounds as insecticides and antifeedants. rhhz.netnih.govmdpi.comresearchgate.net Insect cell-based models are also utilized for screening insecticide candidates and studying their toxic mechanisms. nih.gov While specific detailed data on this compound's efficacy against a wide range of insect pests in research models within the allowed sources is limited, the findings on related polyacetylenes from Artemisia capillaris support its potential in this regard.

Data Table 1: Antifungal Activity of Related Compounds

| Compound Source/Type | Fungal Species Tested | Observed Activity / Key Findings | Citation |

| Ferulago capillaris essential oil | Candida, Cryptococcus, Aspergillus, Dermatophytes | Broad fungicidal activity; Impairment of mitochondrial functions in C. albicans. | nih.gov |

| Camphor derivatives | Trametes versicolor, Phytopathogenic fungi | Good activity against T. versicolor; Modest activity against others; Irregular mycelial growth. | mdpi.com |

| Novel synthetic polymer M451 | Fusarium oxysporum, other phytopathogens | Significant antifungal activity; Dose-dependent inhibition of mycelial growth and spore germination. | frontiersin.org |

| Triazone derivatives | Various plant fungi | Broad-spectrum fungicidal activities against 14 kinds of plant fungi. | mdpi.com |

| Isobavachalcone | Candida albicans | Excellent antifungal activity; Disrupted cell membrane integrity; Inhibited biofilm formation. | frontiersin.org |

| Polyhexamethylene biguanide (PHMB) | Saccharomyces cerevisiae, Candida albicans, Fusarium oxysporum, Penicillium glabrum | Permeabilizes fungal cell membranes; Accumulates intracellularly disrupting nuclear membrane. | nih.gov |

| Linalool | Fluconazole-resistant Candida albicans | Fungicidal effect; Possibly affects cell wall and plasma membrane integrity. | bjournal.org |

Data Table 2: Insecticidal/Antifeeding Activity of this compound and Related Compounds

| Compound Source/Type | Insect Species Tested | Observed Activity / Key Findings | Citation |

| Capillin (from Artemisia capillaris) | Lasioderma serricorne | Insecticidal activity (LC50, LC99 reported). | jst.go.jp |

| Phenylacetylenes (from A. capillaris) | Insects (general) | Insect antifeeding activity observed in growing buds. | jst.go.jp |

| Natural capsaicinoids | Various agricultural insects | Insecticidal activity (LC50 values reported); Weaker than some reference insecticides. | researchgate.net |

| Organotellurium (PEBT) | Drosophila melanogaster | Insecticidal activity; Caused locomotor impairment; Increased acetylcholinesterase activity. | scielo.br |

Proposed Molecular Targets in Insect Systems

While polyacetylenes from plants are generally recognized for their insecticidal properties researchgate.netabcam.cnmdpi.com, specific research detailing the proposed molecular targets of this compound within insect systems is limited in the currently available literature. Studies on other natural compounds and insecticides have identified various potential targets in insects, such as acetylcholinesterase, sodium channels, and pathways involved in development and immunity sartorius.comnih.govdemokritos.grcaister.comnih.govnih.gov. However, direct experimental evidence or proposed mechanisms linking this compound to specific molecular targets in insects were not found in the analyzed search results.

Cytotoxic and Antiproliferative Effects in Research Models

Polyacetylenes, as a class, have demonstrated notable cytotoxic potencies in various research models researchgate.netabcam.cnmdpi.com. However, specific detailed research findings on the cytotoxic and antiproliferative effects directly attributable to this compound are not extensively reported in the gathered information. Related aromatic acetylenes, such as capillin, have been shown to inhibit the viability of various tumor cells in a dose- and time-dependent manner and exhibit potent cytotoxic effects researchgate.netmdpi.com. While this compound is a related compound, specific data on its direct impact on cell viability and proliferation in research models were not found.

In Vitro Studies on Specific Cell Lines

In vitro studies utilizing various cell lines are a common approach to evaluate the cytotoxic and antiproliferative effects of compounds sartorius.comijmcmed.orgnih.govepo-berlin.commdpi.comscielo.brmdpi.com. Research on related polyacetylenes, particularly capillin, has involved testing on specific cell lines, including human leukemia HL-60 cells and other tumor cell lines researchgate.netmdpi.com. These studies have provided data on the potency and effects of those related compounds. However, specific research detailing in vitro studies of this compound on particular cell lines was not identified in the provided search results.

Induction of Apoptosis via Mitochondrial Pathways

Apoptosis, or programmed cell death, can be induced through various pathways, including the intrinsic or mitochondrial pathway abcam.cnwikipedia.orgscielo.org.armdpi.comyoutube.com. The induction of apoptosis via the mitochondrial pathway has been specifically reported for the related compound capillin researchgate.netmdpi.com. This process involves the release of proapoptotic proteins from the mitochondria, leading to the activation of caspases and subsequent cellular dismantling abcam.cnwikipedia.orgscielo.org.armdpi.comyoutube.com. While this mechanism is relevant to the class of compounds, direct evidence demonstrating that this compound specifically induces apoptosis through the mitochondrial pathway was not found in the analyzed literature.

Interactions with Cellular Signaling Pathways and Proteins

Cellular signaling pathways and interactions with proteins are crucial in mediating the biological effects of many compounds nih.govnih.govnih.gov. The cytotoxic potencies of some polyacetylenes have been suggested to be associated with their affinity to form stable bonds with proteins acting in signaling pathways researchgate.netmdpi.commdpi.com. Additionally, some acetylenic oxylipins (a type of polyacetylene) have been shown to interact with pathways like Keap1-Nrf2 and act as ligands for PPARγ researchgate.netmdpi.com. However, the search results did not provide specific details on the direct interactions of this compound with particular cellular signaling pathways or proteins.

Enzyme Inhibitory Potentials

Enzyme inhibition is a significant mechanism by which natural compounds can exert biological effects mdpi.comnih.gov. Research has explored the enzyme inhibitory potentials of various polyacetylenes.

Modulation of Glycosidase Activity (e.g., α-glucosidase)

Glycosidases, such as alpha-glucosidase, are enzymes involved in the hydrolysis of glycosidic bonds and play a role in carbohydrate metabolism demokritos.grplos.orgwikipedia.org. Inhibition of alpha-glucosidase is a therapeutic strategy for managing conditions like type 2 diabetes mdpi.comnih.govmdpi.comscielo.brresearchgate.netmdpi.comfrontiersin.org. Studies have reported that related compounds, specifically capillin and capillinol, exhibit alpha-glucosidase inhibitory activity, with capillin showing potent inhibition researchgate.netmdpi.com. Capillinol also demonstrated this activity, albeit less potently than capillin researchgate.netmdpi.com. While these findings suggest that compounds structurally related to this compound can modulate glycosidase activity, specific research directly demonstrating this compound's own modulation or inhibition of alpha-glucosidase or other glycosidases was not found in the analyzed search results.

Molecular Docking and Computational Studies of Enzyme Binding

Molecular docking and computational studies are valuable tools in drug discovery and mechanistic elucidation. nih.govdergipark.org.trrjptonline.orgasianpubs.org These in silico methods predict the binding affinity and interaction modes of a ligand (such as this compound) with a target protein (like enzymes). nih.govdergipark.org.trrjptonline.org By simulating the binding process, researchers can gain insights into the potential inhibitory or modulatory effects of a compound and identify key residues involved in the interaction. dergipark.org.trasianpubs.org

Molecular docking studies typically involve preparing the ligand and protein structures, performing docking simulations to generate possible binding poses, and scoring these poses based on binding energy or affinity. nih.govrjptonline.org A more negative binding energy generally indicates a more favorable interaction. nih.gov These studies can help prioritize compounds for in vitro and in vivo testing and guide the rational design of novel inhibitors. nih.govasianpubs.org While the provided search results discuss molecular docking studies in the context of enzyme inhibitors for targets like metallo-β-lactamases, COX enzymes, and Aurora kinase A, there is no specific information on molecular docking studies conducted with this compound and the enzymes mentioned in the outline (PTP1B, Aldose Reductase). nih.govdergipark.org.trrjptonline.orgasianpubs.org

Allelopathic Effects and Ecological Role of this compound in Plant Interactions

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, or reproduction of other organisms. frontiersin.orgnsf.gov These biochemicals, known as allelochemicals, can have both positive and negative effects on target organisms and play a significant role in shaping plant communities and ecosystems. frontiersin.orgnsf.govdergipark.org.trresearchgate.net Allelopathic interactions can influence species distribution, diversity, and the success of invasive plants. nsf.govdergipark.org.trresearchgate.net

This compound, as a polyacetylene found in plants like Artemisia capillaris, is considered a potential allelochemical. researchgate.net Polyacetylenes, including aromatic acetylenes like capillin (structurally related to this compound), have been reported to exhibit allelopathic effects, such as inhibiting seed germination and the growth of neighboring plants. researchgate.netmdpi.com Allelochemicals can be released into the environment through root exudates, leaching from plant tissues, or decomposition of plant residues, affecting not only other plants but also soil microorganisms and nutrient dynamics. frontiersin.orgdergipark.org.trresearchgate.netmdpi.com The ecological impact of allelopathy is complex and can lead to long-term changes in plant communities and ecosystem functioning. dergipark.org.trmdpi.com

Photosensitizing Activities and Associated Mechanisms

Photosensitizing activity refers to the ability of a compound to cause a light-induced reaction, often leading to cellular damage or other biological effects in the presence of light and oxygen. Certain natural compounds, including some polyacetylenes, are known to exhibit photosensitizing properties. researchgate.netscribd.com

While the provided search results mention the photosensitizing effects of some polyacetylenes and furocoumarins like psoralen (B192213) and angelicin, there is no specific information detailing the photosensitizing activities of this compound itself or its associated mechanisms. researchgate.netscribd.com The mechanism of action for some photosensitizing polyacetylenes has been interpreted as the disruption of membranes, an effect enhanced in the presence of sunlight. mdpi.com Given the structural similarities among capillen derivatives, it is plausible that they might share similar mechanisms, but specific research on this compound's photosensitizing properties is not present in the provided snippets. mdpi.com

Structure Activity Relationship Sar Studies

Methodological Frameworks for Polyacetylene SAR Analysis

Analyzing the SAR of polyacetylenes involves various computational and experimental approaches to understand how structural nuances impact biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity dokumen.pubneovarsity.org. These models assume that the activity of a compound is dependent on its structural features dokumen.pub. By analyzing datasets of known compounds and their activities, QSAR models identify patterns that can then be used to predict the activity of new, untested compounds neovarsity.org.

In the context of polyacetylenes, QSAR models can utilize various molecular descriptors, including physicochemical properties and structural fingerprints, to build predictive models for specific biological activities such as cytotoxicity or receptor binding mdpi.comnih.gov. These models can help to prioritize promising candidates for synthesis and testing, thereby streamlining the drug discovery process neovarsity.org. For C14-polyacetylene compounds, QSAR studies have suggested that differences in activity are predominantly associated with molecular flexibility, logP, and electronic properties mdpi.com. These findings can potentially improve the predictive accuracy of three-dimensional QSAR models for these compounds mdpi.com.

Application of Inductive Logic Programming (ILP)

Inductive Logic Programming (ILP) is a machine learning technique that can be applied to SAR studies to generate interpretable rules that predict the activity of a compound from its chemical structure aaai.org. Unlike some other machine learning algorithms, ILP can handle more complex representations of chemical structure, including 1, 2, and 3-dimensional descriptions aaai.org.

ILP systems work by taking a set of observations (e.g., compounds and their activities) and background knowledge (e.g., chemical properties or structural relationships) and attempting to construct logical explanations or rules that govern the observed activities aaai.orgarxiv.org. For SAR analysis, ILP can potentially uncover novel structural features that are important for activity and may not be readily apparent through traditional methods aaai.org. This approach can lead to the development of compact, chemist-friendly "theories" about the relationship between structure and activity aaai.org.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational approach used to identify the essential molecular features and their spatial arrangement that are necessary for a compound to bind to a biological target and elicit a biological response columbiaiop.ac.inresearchgate.netslideshare.net. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups columbiaiop.ac.in.

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling can be employed columbiaiop.ac.innih.gov. This approach uses a set of known active compounds (ligands) to derive a pharmacophore model that represents the common features required for activity columbiaiop.ac.inslideshare.net. This model can then be used to search databases for new compounds with similar pharmacophoric features, a process known as virtual screening columbiaiop.ac.inslideshare.net. Ligand-based drug design (LBDD) leverages the knowledge of existing ligands to design and optimize new drug candidates biosolveit.degardp.org. By comparing known active ligands, researchers can predict how similar molecules might interact with the same target biosolveit.de. For polyacetylenes, pharmacophore modeling can help to visualize and understand the key interactions that drive their binding to biological targets, such as PPARγ, as suggested by studies on polyacetylenes from Oplopanax horridus and Panax ginseng nih.govacs.org.

Identification of Key Structural Features Influencing Biological Activity

Research into the SAR of polyacetylenes has identified several key structural features that significantly influence their biological activities.

Importance of Carbon Chain Length and Saturation Patterns

The length of the carbon chain and the pattern of unsaturation (number and position of double and triple bonds) are critical determinants of polyacetylene biological activity mdpi.commdpi.com. For example, C17-polyacetylene compounds with at least two alkenes and two acetylenes in a conjugated system have been noted for high toxicity mdpi.com. Studies on C14-polyacetylenes suggest that the presence of two triple bonds and one double bond is fundamental to their high activity mdpi.com. The type and number of unsaturated bonds are considered crucial determinants of biological activity in polyacetilene compounds mdpi.com.

While specific data on the optimal carbon chain length for Capillanol's activity is not explicitly detailed in the search results, general polyacetylene SAR studies highlight that variations in chain length can impact activity mdpi.com. The arrangement of alternating single and double bonds, known as conjugation, is a defining feature of polyacetylenes and is responsible for many of their unique properties and activities researchgate.netontosight.ai. The degree of conjugation, influenced by chain length and saturation, plays a role in their electronic properties and interactions with biological systems researchgate.net.

Influence of Terminal Group Modifications and Substituents

Modifications to the terminal groups and the presence of various substituents along the polyacetylene chain can significantly alter their biological activity nih.govacs.orgkoreascience.kr. For instance, studies on polyacetylenes from Oplopanax horridus and Panax ginseng investigated the influence of the terminal group at the end of the alkyl chain, such as hydroxy (−OH), acetoxy (−OAc), or methyl (−CH₃) moieties, on PPARγ activation nih.gov. While molecular docking in one study did not reveal a clear structural basis for activity differences based on the terminal group, possibly due to the flexibility of the alkyl chain, the polarity of the terminal alkyl chain was suggested to impact bioactivity acs.org.

Another study on polyacetylenes from Atractylodes rhizomes indicated that the introduction of an acyl group increased the inhibitory effect against NO production koreascience.kr. This suggests that the nature and position of substituents can modulate the pharmacological effects of polyacetylenes koreascience.kr. Diol structures with a C-1 to C-2 double bond showed enhanced cytotoxicity in one study acs.org. These findings underscore the importance of terminal group modifications and substituents in fine-tuning the biological activities of polyacetylene compounds.

Role of Stereochemistry and Conformational Flexibility

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining a compound's interaction with biological targets, such as enzymes or receptors. Different stereoisomers (e.g., enantiomers or diastereomers) of a molecule can exhibit vastly different biological activities, ranging from complete inactivity to altered potency, efficacy, or even different pharmacological profiles. This is because biological targets are often chiral and interact specifically with a particular stereochemistry of a ligand, much like a lock and key.

Conformational flexibility refers to a molecule's ability to adopt various three-dimensional shapes due to rotation around single bonds. The biologically active conformation, or the specific shape a molecule adopts when binding to its target, is crucial for its activity. A flexible molecule can exist in multiple conformations, and its ability to bind effectively depends on whether it can readily access and maintain the required active conformation at the binding site. Analyzing the preferred conformations and the energy barriers between them is essential in understanding how a molecule interacts with its biological target.

In the context of this compound, if it were to be studied for its biological activities, understanding its stereochemistry (if chiral centers exist) and its conformational preferences would be vital for elucidating its SAR. Different stereoisomers might exhibit varying degrees of activity, and the molecule's flexibility would influence its ability to bind to a specific target site.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern SAR studies, complementing experimental approaches. These methods allow for the prediction of molecular properties, simulation of molecular behavior, and analysis of large datasets, providing insights that can guide the design and optimization of bioactive compounds.

Molecular Dynamics Simulations to Predict Active Conformations

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics principles, MD simulations can track the trajectories of individual atoms, providing dynamic information about a molecule's behavior, including its conformational changes and interactions with its environment (e.g., solvent or a binding site). immunitybio.comnih.gov.

In SAR studies, MD simulations can be used to:

Explore the conformational landscape of a flexible molecule like this compound.

Predict the stable and transient conformations it can adopt.

Simulate the binding process of the molecule to a target protein to understand the induced fit or conformational changes upon binding.

Estimate binding affinities and identify key interactions at the molecular level. uinjkt.ac.id

While general applications of MD simulations in studying molecular interactions and conformational flexibility are well-documented immunitybio.comnih.govuinjkt.ac.idrsc.orgbiorxiv.org, specific MD studies on this compound and its interactions with potential biological targets were not found in the search results.

Cheminformatics Tools for Structural Comparison and Activity Prediction

Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. Cheminformatics tools are widely used in SAR studies for managing, analyzing, and modeling chemical data. wikipedia.org

Key cheminformatics tools and their applications in SAR include:

Molecular Descriptors: Calculating numerical values that represent various structural and physicochemical properties of molecules (e.g., molecular weight, lipophilicity, electronic properties, topological indices). These descriptors can be used to build QSAR models wikipedia.org.

Similarity Searching: Identifying molecules in databases that are structurally similar to a known active compound (like this compound, if its activity were established) based on various similarity metrics. The principle of "similar molecules have similar activities" is a core concept here wikipedia.org.

Clustering and Classification: Grouping molecules based on their structural features or predicted activity profiles.

Machine Learning and Predictive Modeling: Developing models that can predict the biological activity of new or untested compounds based on the SAR derived from a set of known compounds. QSAR models often employ statistical or machine learning techniques to establish a mathematical relationship between molecular descriptors and activity wikipedia.org.

These tools would be valuable in analyzing this compound and its potential derivatives, comparing their structures, predicting their properties, and building predictive models if sufficient activity data were available.

Rational Design Principles for Novel this compound-Derived Bioactive Compounds

Rational design is an approach to drug discovery that involves designing molecules with specific desired properties based on a thorough understanding of the biological target and the principles of SAR. Instead of random screening, rational design uses information about the target's structure, binding site characteristics, and known ligand interactions to guide the synthesis of new compounds. mdpi.comnih.govnih.govmdpi.com

If this compound were identified as a lead compound with a particular biological activity, rational design principles could be applied to develop novel this compound-derived bioactive compounds. This would involve:

Identifying Key Pharmacophores: Determining the essential structural features of this compound responsible for its activity based on SAR studies.

Understanding Target Interactions: If the biological target is known, using structural information (e.g., from X-ray crystallography or cryo-EM) and computational techniques (like molecular docking and MD simulations) to understand how this compound binds and interacts with the target.

Structure-Based Design: Designing modifications to the this compound structure to enhance favorable interactions with the target, improve binding affinity, or modulate selectivity. This might involve adding or modifying functional groups, altering stereochemistry, or rigidifying/increasing flexibility.

Ligand-Based Design: If the target structure is unknown, designing new derivatives based on the SAR derived from this compound and other active analogs, focusing on modifying features that are shown to influence activity.

Incorporating ADMET Properties: Considering predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties during the design process to improve the pharmacokinetic profile of the designed compounds. biotcm.net

The rational design process is iterative, involving cycles of design, synthesis, biological testing, and further SAR analysis to refine the structural requirements for optimal activity and properties. mdpi.com

Advanced Analytical Methodologies in Capillanol Research

Chromatographic Techniques for Detection, Quantification, and Purity Assessment

Chromatography plays a vital role in separating Capillanol from other compounds in a mixture, allowing for its specific detection, precise quantification, and assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and versatile technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is vaporized and carried through a chromatographic column by an inert gas, separating the components based on their boiling points and interactions with the stationary phase measurlabs.comthermofisher.com. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that serves as a fingerprint for identification measurlabs.comfilab.fr.

GC-MS analysis has been employed in the study of Artemisia capillaris extracts, where this compound, along with other related acetylenic derivatives such as capillin (B1212586), capillon, neocapillen, and o-methoxycapillen, has been detected mdpi.com. This technique is valuable for both targeted analysis, where specific compounds like this compound are sought, and untargeted analysis for identifying unknown components in a sample thermofisher.com. The coupling of GC with MS provides a powerful tool for screening, identification, and quantification of compounds in complex matrices nih.gov. The retention time in the GC column and the characteristic mass spectrum in the MS provide a high degree of confidence in the identification and quantification of this compound measurlabs.com.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique utilized in this compound research, particularly for compounds that may not be sufficiently volatile for GC-MS or require analysis in solution. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Various detectors can be coupled with HPLC to detect and quantify the separated components.

HPLC has been used in the isolation and analysis of compounds from Artemisia capillaris. For instance, successive silica-gel column chromatography and HPLC were used to isolate active compounds from the herbal medicine Inchinkō, which is derived from Artemisia capillaris jst.go.jp. HPLC analysis can provide information on the complexity of extracts and the presence of various compounds, as shown in studies comparing different plant extracts researchgate.net. The use of different detectors, such as UV-Vis detectors, allows for the detection and quantification of compounds based on their absorbance properties. HPLC is also used for assessing drug content and penetration in various studies googleapis.com.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, including the types of bonds, functional groups, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms in this compound.

1H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule and their local chemical environment, including their multiplicity and coupling constants, which help in determining the connectivity of adjacent hydrogen atoms. 13C NMR spectroscopy provides information about the different types of carbon atoms present.

Literature indicates that 1H and 13C NMR analyses have been used to characterize compounds isolated from Artemisia capillaris, including acetylenic compounds jst.go.jpscribd.comresearchgate.net. These experiments are crucial for assigning signals to specific nuclei in the this compound molecule and piecing together its structure. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, further aiding in the unambiguous assignment of signals and the confirmation of the molecular structure. NMR spectroscopy is a key analytical tool for determining the structure of organic polymers and other organic chemicals watertechnologies.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. Each functional group absorbs IR radiation at characteristic frequencies, producing a unique spectrum.

FT-IR spectroscopy has been used in the characterization of compounds, with spectra typically recorded in a specific range of wavenumbers doi.org. The presence of certain peaks in the IR spectrum can indicate the presence of specific functional groups like hydroxyl (-OH) groups or carbon-carbon triple bonds, which are expected in this compound given its classification as an acetylenic alcohol scribd.comdoi.org. For instance, a broad peak around 3452 cm⁻¹ in an FT-IR spectrum can be assigned to -OH stretching doi.org. IR spectral data has been used in the elucidation of structures of compounds from Artemisia species scribd.com. IR spectroscopy is a valuable tool for qualitative and quantitative determination of the composition of various materials watertechnologies.comnist.govnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for characterizing chromophores, which are the parts of a molecule responsible for absorbing UV or visible light, often involving conjugated systems like double or triple bonds.

UV-Vis spectroscopy involves the absorption of light by a molecule, leading to the excitation of electrons to higher energy orbitals matanginicollege.ac.in. The absorption spectrum shows peaks at specific wavelengths (λmax) and with certain intensities (molar absorptivity, ε) that are characteristic of the chromophore msu.edu. The presence of conjugated double or triple bonds in this compound would lead to absorption in the UV region matanginicollege.ac.inmsu.edu. Studies on polyacetylenes, a class of compounds that includes this compound, have utilized UV spectra for characterization mdpi.comresearchgate.net. UV-Vis spectroscopy can provide information about the extent of conjugation within the molecule and can be used for quantitative analysis based on the Beer-Lambert Law matanginicollege.ac.in. While UV-Vis spectroscopy can be used independently, its results are often combined with IR and NMR data for comprehensive structural proposals up.ac.za.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and gain insights into its structure through the analysis of its fragmentation pattern gentechscientific.com. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z) ijprajournal.com. The resulting mass spectrum shows a series of peaks, with the peak corresponding to the intact ionized molecule (the molecular ion) providing its molecular mass gentechscientific.com.

For this compound (C12H14O), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight of 174.243, depending on the ionization method used and the charge state of the ion biotcm.netijprajournal.com. The fragmentation pattern, observed as a series of lower m/z peaks in the spectrum, is generated by the dissociation of the molecular ion into smaller fragment ions gentechscientific.comlibretexts.org. The specific masses and relative abundances of these fragment ions are characteristic of the compound's structure and can be used for identification and structural elucidation gentechscientific.com. Analyzing the fragmentation pathways, which describe how the molecule breaks apart, can reveal the presence of specific functional groups and structural features within the this compound molecule gentechscientific.comlibretexts.org. While the general principles of MS and fragmentation analysis are well-established and applied to organic compounds, specific detailed research findings on the unique fragmentation pattern of this compound were not available in the consulted literature.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a detection method to provide more comprehensive analysis of complex samples chromatographytoday.comnih.gov. This is particularly useful when analyzing this compound in mixtures or complex matrices. The coupling of chromatographic techniques with Mass Spectrometry is a common and powerful approach ijprajournal.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique where a gas chromatograph separates volatile and semi-volatile compounds before they enter a mass spectrometer for detection and identification filab.frmeasurlabs.com. GC-MS is suitable for analyzing compounds that can be vaporized without decomposition measurlabs.com. It is widely used for qualitative and quantitative analysis of organic substances in various matrices filab.frthermofisher.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples a liquid chromatograph with a mass spectrometer ijprajournal.comnih.gov. LC-MS is particularly useful for separating and analyzing compounds that are not easily volatile or are thermally labile ijprajournal.com. Various interfaces, such as electrospray ionization (ESI) or thermospray, are used to transfer the separated compounds from the liquid phase into the mass spectrometer ijprajournal.com. LC-MS is a versatile technique applied in various fields, including the analysis of natural products ijprajournal.comnih.gov. Research on Chinese herbs, which may contain this compound, has utilized techniques such as LC-UV and thermospray LC-MS for analysis zu.edu.pk. While this indicates the applicability of LC-MS to compounds potentially including this compound, detailed research findings specifically focusing on the comprehensive analysis of this compound using hyphenated techniques like GC-MS or LC-MS were not extensively available in the reviewed sources.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the detection capabilities of mass spectrometry humanjournals.comwikipedia.orgchromatographyonline.com. CE-MS is known for requiring minimal sample volumes and offering high sensitivity and resolving power, making it suitable for the analysis of various molecules, including biomolecules humanjournals.comwikipedia.orgunc.edu.

These hyphenated techniques offer significant advantages, including improved separation, sensitivity, and the ability to obtain both chromatographic retention information and mass spectral data for compound identification and quantification ijprajournal.comchromatographytoday.comnih.gov.

Development of Sensitive and Selective Bioanalytical Assays for Research Studies

Bioanalytical assays are crucial for the quantitative determination of compounds and their metabolites in biological matrices such as blood, plasma, serum, or urine nih.goviajps.cominnovareacademics.in. The development of sensitive and selective bioanalytical assays for this compound is essential for conducting research studies, including those investigating its pharmacokinetic properties or biological activities nih.goviajps.com.

The development of a bioanalytical method involves optimizing procedures for sample preparation, separation, identification, and quantification of the analyte in the biological matrix iajps.cominnovareacademics.in. Key parameters considered during method development include selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the matrix iajps.cominnovareacademics.infda.gov. Selectivity ensures that the assay specifically measures this compound without interference from other components in the biological sample fda.gov. Sensitivity refers to the lowest concentration of this compound that can be reliably detected and quantified fda.gov.

Emerging Research Applications and Future Directions

Integration of Capillanol Research into Chemical Biology and Systems Biology

Chemical biology involves applying chemical techniques and tools to study and manipulate biological systems, often focusing on the molecular mechanisms underlying cellular function uct.ac.za. Systems biology, on the other hand, takes a holistic approach to study complex interactions within biological systems uct.ac.za. The integration of this compound research into these fields would involve using chemical biology approaches to understand how this compound interacts with specific biological molecules and pathways. Subsequently, systems biology could be employed to study the broader effects of this compound on cellular networks and processes. This interdisciplinary approach, combining chemical and biological techniques with computational modeling, is crucial for a comprehensive understanding of a compound's biological effects stanford.edunih.govuottawa.ca. Research in chemical systems biology often involves studying the perturbations caused by bioactive compounds on biological systems waccbip.org.

Advances in Synthetic Biology and Biosynthetic Engineering for Sustainable Production

Synthetic biology aims to engineer biological systems for useful purposes, including the sustainable production of chemicals uct.ac.zabiotechrep.ir. Biosynthetic engineering involves manipulating biosynthetic pathways to produce desired compounds biotechrep.irrsc.org. The sustainable production of this compound could potentially be achieved through synthetic biology and biosynthetic engineering approaches. This would involve identifying and engineering the genes and enzymes responsible for this compound biosynthesis in its natural source or reconstituting the pathway in a microbial host biotechrep.irrsc.org. Advances in genome sequencing and genetic engineering have revolutionized the elucidation and manipulation of biosynthetic pathways, enabling optimized production of natural products rsc.org. Systems metabolic engineering, which combines synthetic biology, systems biology, and evolutionary engineering, is being used to create high-performance strains for producing target chemicals openaccessjournals.com.

Computational Discovery and Design of Next-Generation Polyacetylene Analogs

Computational tools play an increasingly important role in the discovery and design of new molecules with desired properties mdpi.comresearchgate.net. In the context of polyacetylenes like this compound, computational methods such as molecular docking can be used to predict the binding affinity and interaction modes of this compound and its analogs with potential biological targets mdpi.com. Computational materials design is also being explored for polyacetylene-like structures researchgate.netresearchgate.net. These approaches can help in designing next-generation polyacetylene analogs with improved activity, specificity, or bioavailability. Computational screening approaches can rapidly identify materials with desired properties researchgate.net.

Identification of Unexplored Molecular Targets and Pathways for this compound Activity

Understanding the molecular targets and pathways through which this compound exerts its biological effects is crucial for its development in various applications. While specific targets for this compound are not detailed in the provided search results, research on other bioactive compounds involves identifying molecular targets and signaling pathways using various techniques, including 'omics' approaches and molecular docking uottawa.cafrontiersin.orgmdpi.comnih.govnih.govwaocp.org. Future research on this compound should focus on identifying the specific proteins, enzymes, or pathways it interacts with. This could involve techniques such as affinity chromatography, pull-down assays, and high-throughput screening, coupled with '-omics' technologies like proteomics and transcriptomics uottawa.ca. Identifying these targets will provide insights into this compound's mechanisms of action and potential therapeutic or agrochemical applications.

Challenges and Future Perspectives in Polyacetylene Research

Research into polyacetylenes, including compounds like this compound, faces several challenges. While significant advancements have been made in the synthesis and understanding of polyacetylene properties, challenges remain in areas such as achieving high conductivity in conjugated polymers compared to metals, ensuring environmental stability, and refining processing techniques acs.orgresearchgate.netacs.orgsolubilityofthings.com. For natural polyacetylenes like this compound, challenges may also include efficient and scalable isolation or synthesis, understanding their complex biological interactions, and ensuring their stability.

Future perspectives in polyacetylene research involve exploring new synthetic methodologies, leveraging computational approaches for design and discovery, and integrating research with fields like synthetic biology for sustainable production rsc.orgopenaccessjournals.comresearchgate.netmdpi.comacs.org. The potential applications of polyacetylenes in various fields, from electronics to biomedicine and agriculture, continue to drive research in this area researchgate.netsolubilityofthings.commdpi.com. For this compound specifically, future research will likely focus on elucidating its precise molecular mechanisms, optimizing its production, and exploring its potential in targeted applications based on its identified biological activities. The development of new technologies and interdisciplinary collaboration will be key to overcoming current challenges and realizing the full potential of this compound and other polyacetylenes.

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of capillanol?

To confirm this compound’s molecular structure, researchers should combine nuclear magnetic resonance (NMR) (1H, 13C, DEPT, COSY, HSQC) with high-resolution mass spectrometry (HRMS) . Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with UV/Vis or mass detectors . For novel derivatives, X-ray crystallography is critical for absolute configuration determination. Always cross-validate results with literature spectra for known analogs and report purity thresholds (e.g., ≥95%) in line with journal guidelines .

Q. How should researchers design experiments to synthesize this compound derivatives with minimal byproducts?

Adopt a fractional factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use thin-layer chromatography (TLC) or LC-MS for real-time monitoring. For stereochemical control, employ chiral catalysts or enzymatic methods. Document unsuccessful attempts (e.g., failed coupling reactions) in supplementary materials to aid reproducibility .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize cell viability assays (e.g., MTT, resazurin) and enzyme inhibition studies (e.g., fluorescence-based kinetics). Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines or enzyme isoforms. Use dose-response curves to calculate IC50 values, ensuring statistical power via triplicate experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Contradictions often stem from variability in experimental conditions (e.g., cell culture media, solvent used for dissolution). To address this:

- Perform a meta-analysis of existing data, highlighting methodological disparities (e.g., solvent polarity affecting compound solubility) .

- Replicate key studies under standardized conditions (e.g., ISO-certified labs) and apply multivariate regression to isolate confounding variables .

- Use sensitivity analysis to quantify the impact of minor parameter changes (e.g., pH shifts) on bioactivity outcomes .

Q. What computational strategies improve the prediction of this compound’s pharmacokinetic properties?

Leverage molecular dynamics simulations to model membrane permeability and density functional theory (DFT) for metabolic stability predictions. Cross-reference results with QSAR models trained on structurally related compounds. Validate in silico findings with in vitro assays (e.g., Caco-2 monolayer permeability) .

Q. How can researchers apply the PICOT framework to design clinical studies involving this compound?

Structure research questions using Population-Intervention-Comparison-Outcome-Time (PICOT) :

- Population: Define patient subgroups (e.g., age, genetic biomarkers).

- Intervention: Specify this compound dosage forms (e.g., nanoformulations for enhanced bioavailability).

- Comparison: Use placebo or standard-of-care drugs.

- Outcome: Select endpoints (e.g., tumor size reduction, biomarker expression).

- Time: Define study duration (e.g., 12-week toxicity monitoring).

This framework ensures alignment with regulatory guidelines and reduces bias in trial design .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in this compound’s reported spectral data?

| Issue | Resolution |

|---|---|

| NMR peak shifts | Recalibrate using deuterated solvent references; compare with synthetic standards . |

| HRMS isotopic patterns | Verify instrument calibration and ionization efficiency; repeat under high-resolution mode . |

| HPLC retention time drift | Standardize mobile phase pH and column temperature; use internal standards . |

Q. What strategies enhance reproducibility in this compound’s in vivo studies?

- Adhere to ARRIVE guidelines for animal studies, detailing housing conditions, randomization, and blinding .

- Use open-source data repositories (e.g., Figshare) to share raw datasets and analytical scripts.

- Pre-register study protocols on platforms like ClinicalTrials.gov or OSF to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.